molecular formula C15H14O3 B1489339 Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-72-4

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1489339
CAS No.: 175152-72-4
M. Wt: 242.27 g/mol
InChI Key: ICRIVBZRVXCIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: is an organic compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond and a methoxy group attached to the second carbon of one of the benzene rings. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivative Synthesis: The compound can be synthesized by starting with biphenyl and introducing the methoxy group at the appropriate position through electrophilic aromatic substitution.

  • Carboxylation Reaction: The carboxylate group can be introduced by reacting the methoxy-substituted biphenyl with carbon monoxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction reactions can convert the carboxylate group to a primary alcohol.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are typically employed.

Major Products Formed:

  • Oxidation: 2-Methoxybiphenyl-4-carboxylic acid.

  • Reduction: 2-Methoxybiphenyl-4-ol.

  • Substitution: Brominated or sulfonated derivatives of the biphenyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For instance, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby modulating its activity.

Comparison with Similar Compounds

  • 2-Methoxybiphenyl: Lacks the carboxylate group.

  • 4-Methoxybiphenyl-2-carboxylic acid: Similar structure but with the methoxy group at a different position.

  • Biphenyl-2,2'-dicarboxylic acid: Contains two carboxylate groups.

Uniqueness: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other biphenyl derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

methyl 3-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIVBZRVXCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716692
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175152-72-4
Record name Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.